furo[2,3-e][1]benzofuran
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Overview
Description
Furo2,3-ebenzofuran is a heterocyclic compound that features a fused benzene and furan ring system. This compound is part of the larger family of benzofurans, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of furo2,3-ebenzofuran typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of o-hydroxyacetophenones under basic conditions, which leads to the formation of the benzofuran ring . Another approach involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . Transition-metal catalysis, such as using copper chloride and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base, can also be employed to achieve efficient yields of benzofuran derivatives .
Industrial Production Methods
Industrial production of furo2,3-ebenzofuran may involve large-scale cyclization reactions using optimized conditions to maximize yield and purity. The choice of catalysts, solvents, and reaction conditions is crucial to ensure the scalability and cost-effectiveness of the production process .
Chemical Reactions Analysis
Types of Reactions
Furo2,3-ebenzofuran undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form lactones or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of dihydrobenzofurans.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Major Products Formed
The major products formed from these reactions include oxygenated derivatives, dihydrobenzofurans, and various substituted benzofurans, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Furo2,3-ebenzofuran has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of furo2,3-ebenzofuran and its derivatives often involves interaction with specific molecular targets and pathways. For example, some benzofuran compounds inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects . The exact mechanism can vary depending on the specific derivative and its target .
Comparison with Similar Compounds
Similar Compounds
Benzofuran: A simpler structure with a single benzene-fused furan ring.
Dihydrobenzofuran: A reduced form of benzofuran with additional hydrogen atoms.
Benzothiophene: Similar to benzofuran but with a sulfur atom replacing the oxygen in the furan ring.
Uniqueness
Furo2,3-ebenzofuran is unique due to its specific ring fusion pattern, which can lead to distinct chemical and biological properties compared to other benzofuran derivatives . Its unique structure allows for specific interactions with molecular targets, making it valuable in medicinal chemistry and other applications .
Properties
CAS No. |
210-97-9 |
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Molecular Formula |
C10H6O2 |
Molecular Weight |
158.15 g/mol |
IUPAC Name |
furo[2,3-e][1]benzofuran |
InChI |
InChI=1S/C10H6O2/c1-2-9-8(4-6-11-9)10-7(1)3-5-12-10/h1-6H |
InChI Key |
WFHVNZAOVUPMPC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CO2)C3=C1C=CO3 |
Origin of Product |
United States |
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